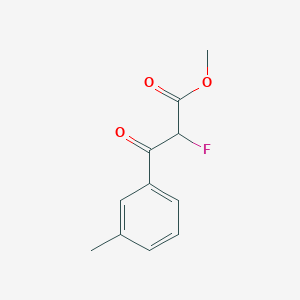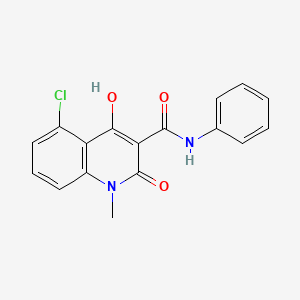
Trimethyl(pentafluoroethyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(pentafluoroethyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to three methyl groups and one pentafluoroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trimethyl(pentafluoroethyl)stannane can be synthesized through various methods. One common approach involves the reaction of dimethylcadmium with tribromo(trifluoromethyl)stannane . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Trimethyl(pentafluoroethyl)stannane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions involving this compound can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions: Common reagents used in reactions with this compound include hexamethyldistannane and various catalysts such as palladium complexes . Reaction conditions often involve controlled temperatures and pressures to achieve the desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrostannylation reactions can produce multisubstituted cyclopropylstannanes .
Applications De Recherche Scientifique
Trimethyl(pentafluoroethyl)stannane has a wide range of applications in scientific research, including:
Chemistry: The compound is used in the synthesis of various organotin compounds and as a reagent in organic synthesis.
Biology: Research into the biological effects of organotin compounds often involves this compound due to its unique properties.
Medicine: The compound’s potential medicinal applications are being explored, particularly in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism by which trimethyl(pentafluoroethyl)stannane exerts its effects involves the interaction of its tin atom with various molecular targets. The electron-withdrawing pentafluoroethyl group significantly influences the compound’s reactivity, allowing it to participate in a range of chemical reactions . The compound’s effects are mediated through pathways involving the formation and breaking of tin-carbon bonds.
Comparaison Avec Des Composés Similaires
Trimethyltin chloride: Another organotin compound with similar structural features but different reactivity and applications.
Tris(pentafluoroethyl)stannane: A related compound with three pentafluoroethyl groups, exhibiting different chemical properties and reactivity.
Uniqueness: Trimethyl(pentafluoroethyl)stannane is unique due to the presence of both methyl and pentafluoroethyl groups, which confer distinct chemical properties
Propriétés
Numéro CAS |
754-25-6 |
|---|---|
Formule moléculaire |
C5H9F5Sn |
Poids moléculaire |
282.83 g/mol |
Nom IUPAC |
trimethyl(1,1,2,2,2-pentafluoroethyl)stannane |
InChI |
InChI=1S/C2F5.3CH3.Sn/c3-1(4)2(5,6)7;;;;/h;3*1H3; |
Clé InChI |
HAJHWZJFYVOKED-UHFFFAOYSA-N |
SMILES canonique |
C[Sn](C)(C)C(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,2-trifluoro-N-[(7S)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B13407313.png)
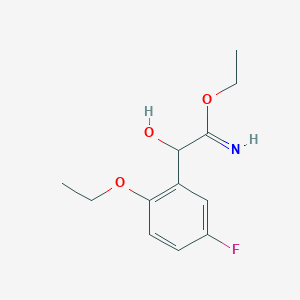
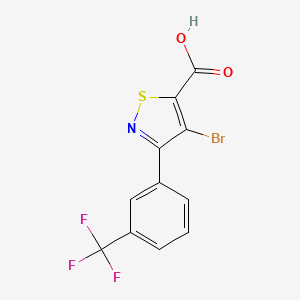

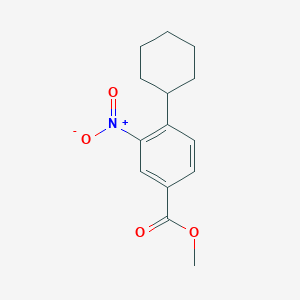


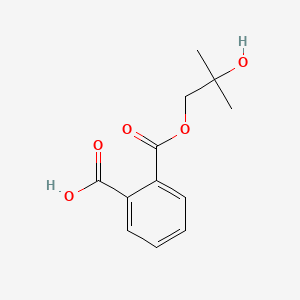

![1-[(2R,4R,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13407356.png)
![(1S,2R,4R,5'S,7R,8S,9S,12R,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol](/img/structure/B13407363.png)
